molecular formula C7H14N2O2 B14639471 Cyclohexyl hydrazinecarboxylate CAS No. 52709-31-6

Cyclohexyl hydrazinecarboxylate

Cat. No.: B14639471
CAS No.: 52709-31-6
M. Wt: 158.20 g/mol
InChI Key: PPEXEULYDIACQR-UHFFFAOYSA-N
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Description

Cyclohexyl hydrazinecarboxylate is a carbazate ester derivative characterized by a cyclohexyl group attached to a hydrazinecarboxylate moiety (CONHNH₂). Such methods are broadly applicable to hydrazine derivatives, suggesting that this compound could be prepared through similar functional group interconversion strategies.

The compound’s structural features—a cyclohexyl ring and a hydrazinecarboxylate group—impart unique physicochemical and biological properties. Hydrazinecarboxylates are versatile intermediates in drug discovery, often serving as precursors for bioactive molecules with analgesic, anti-inflammatory, or enzyme-inhibitory activities . For instance, cyclohexyl-containing analogs like LASSBio-294 and LASSBio-322 have demonstrated significant analgesic effects, highlighting the therapeutic relevance of this structural motif .

Properties

CAS No.

52709-31-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

cyclohexyl N-aminocarbamate

InChI

InChI=1S/C7H14N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)

InChI Key

PPEXEULYDIACQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NN

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

Structure and Characterization

Tert-butyl 2-cyclohexylhydrazinecarboxylate (IUPAC name: tert-butyl N-(cyclohexylamino)carbamate) possesses a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol. The compound features a cyclohexyl ring attached to one nitrogen of a hydrazine unit, with the other nitrogen bearing a tert-butoxycarbonyl protecting group. This structure creates a system with two nitrogen atoms having different reactivity profiles, allowing for selective chemical transformations.

The compound typically appears as a white to slightly yellow crystalline solid with a melting point of 76-77°C. It exhibits good solubility in common organic solvents such as dichloromethane, methanol, and ethanol, facilitating its use in a variety of synthetic procedures.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the compound's structure. The 1H NMR spectrum typically shows characteristic signals for the tert-butyl group (around 1.4-1.5 ppm), the cyclohexyl protons (multiple signals between 1.0-2.0 ppm with the methine proton at approximately 3.0-3.2 ppm), and NH protons (usually appearing as broad signals at 4.0-6.0 ppm, depending on concentration and solvent).

The compound can be further characterized by its infrared absorption spectrum, which typically shows distinctive bands for the carbamate C=O stretching (around 1690-1710 cm-1) and N-H stretching (3200-3400 cm-1). These spectroscopic features provide reliable means for confirming the identity and purity of synthesized material.

Chemical Reactivity

Tert-butyl 2-cyclohexylhydrazinecarboxylate exhibits several key reactivity patterns:

  • Boc deprotection: Treatment with acids (typically trifluoroacetic acid or hydrochloric acid) removes the tert-butoxycarbonyl group, releasing the free hydrazine derivative.

  • Oxidation: The compound can undergo oxidation to form corresponding diazene derivatives, which are valuable intermediates in synthetic chemistry.

  • Nucleophilic reactions: The NH functionality can participate in various nucleophilic reactions, including alkylation and acylation processes.

  • Coordination chemistry: The compound can act as a ligand for various metal complexes, with potential applications in catalysis.

Primary Preparation Methods

Condensation of Cyclohexanone with tert-Butyl Carbazate

The most widely employed method for preparing tert-butyl 2-cyclohexylhydrazinecarboxylate involves the condensation of cyclohexanone with tert-butyl carbazate (tert-butoxycarbonyl hydrazide). This approach offers reliable access to the target compound in good yields and is amenable to scaling.

General Reaction Scheme

The reaction proceeds through initial condensation to form a hydrazone intermediate, which can then be reduced to provide the desired product:

  • Cyclohexanone + tert-butyl carbazate → tert-butyl 2-cyclohexylidenehydrazinecarboxylate (hydrazone)
  • tert-butyl 2-cyclohexylidenehydrazinecarboxylate + reducing agent → tert-butyl 2-cyclohexylhydrazinecarboxylate
Detailed Procedure

A representative procedure involves dissolving cyclohexanone and tert-butyl carbazate in methanol or another suitable solvent (often dioxane), typically in the presence of a catalytic amount of acid. The reaction mixture is refluxed until the condensation is complete, forming the hydrazone intermediate. This intermediate can either be isolated or subjected to reduction in situ.

For the reduction step, several options are available, with borane-tetrahydrofuran complex being one of the most commonly employed reducing agents. The reduction is typically conducted under controlled temperature conditions to minimize side reactions and optimize yield.

Optimization Considerations

Several factors influence the efficiency of this synthetic approach:

  • Solvent selection: Protic solvents like methanol generally facilitate the condensation step, though anhydrous conditions may be preferred for certain reducing agents.

  • Temperature control: The condensation typically requires reflux conditions, while the reduction step often benefits from lower temperatures to enhance selectivity.

  • Acid catalysis: Catalytic amounts of acids (such as acetic acid or p-toluenesulfonic acid) can accelerate the condensation step, though excess acid should be avoided to prevent premature deprotection of the Boc group.

  • Reducing agent selection: Beyond borane-THF, other reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride may be employed, each offering different selectivity profiles.

Industrial Scale Production Methods

For larger-scale preparations, modifications to the basic procedure are often implemented to enhance efficiency, safety, and cost-effectiveness. A detailed industrial approach involves a three-step process that has been optimized for scale-up:

  • Condensation of cyclohexanone with tert-butyl carbazate
  • Reduction of the hydrazone intermediate to the hydrazine carboxylate
  • If desired, deprotection and salt formation (e.g., with methanesulfonic acid)

Reaction calorimetry studies have revealed important safety parameters for the acid-mediated deprotection step. The process occurs in two discrete stages, requiring 2 equivalents of methanesulfonic acid. The first equivalent is consumed by N-protonation, while the second facilitates Boc deprotection with observable gas evolution. The heat of reaction for the acid addition was measured at 57.7 kJ/kg, corresponding to an adiabatic temperature rise of 27.4°C—critical information for designing safe industrial processes.

One-Pot Multicomponent Approaches

Recent developments in multicomponent reaction chemistry have opened alternative routes to cyclohexyl hydrazinecarboxylate derivatives. These approaches offer potential advantages in terms of efficiency and atom economy.

Ugi-Type Multicomponent Reactions

A notable one-pot synthesis method employs tert-butyl carbazate in an Ugi-type multicomponent reaction:

"To the stirred solution of oxo-component (2 mmol, 1.0 equiv.) in methanol (1M) at room temperature, was added tert-butyl carbazate (2 mmol, 1.0 equiv.), (CF3SO3)2Mg (10 mol%), isocyanide (2.1 mmol, 1.05 equiv.) and trimethylsilyl azide (2 mmol, 1.0 equiv.). The resulting mixture was stirred at the same temperature for 18h".

When cyclohexanone is employed as the oxo-component, this method provides access to cyclohexyl-containing hydrazine derivatives. The approach benefits from operational simplicity and high atom economy, as all reagents are incorporated into the final product structure.

Alternative Synthesis Strategies

From Cyclohexyl Halides

An alternative approach to this compound involves the reaction of cyclohexyl halides with protected hydrazine derivatives. However, this method presents challenges due to competing elimination and isomerization reactions. These side reactions can lead to a complex mixture of products, limiting the utility of this approach for large-scale preparation.

Modifications using specialized reagents can improve the efficiency of this route. For instance, the use of tetramethylsilyl cyanide and cyclohexyl bromide in the presence of tetrabutylammonium fluoride has shown promising results for analogous transformations. Similar improvements have been noted when employing tetrabutylammonium cyanide with cyclohexanol.

From Methyl Carbazate

The preparation of methyl carbazate through the reaction of hydrazine with dimethyl carbonate establishes a foundation for an alternative synthetic pathway. This approach involves:

  • Synthesis of methyl carbazate from hydrazine and dimethyl carbonate
  • Reaction with a cyclohexyl source to introduce the cyclohexyl group

A specific protocol for purifying methyl carbazate involves:

  • Addition of toluene to crude methyl carbazate
  • Distillation at 80°C under reduced pressure (down to 8 mbar)
  • Recovery of the sublimate that forms in the distillation apparatus by melting at 75°C

This purified methyl carbazate could then serve as a building block for constructing this compound derivatives through appropriate functionalization strategies.

Comparative Analysis of Preparation Methods

Green Chemistry Considerations

The environmental impact of these synthetic methods can be evaluated using green chemistry metrics. One-pot processes generally score better on these metrics compared to multi-step procedures requiring isolation of intermediates.

For related processes, EcoScale and Sustainability Index of the Synthesis (SIS) evaluations have been performed. These assessments consider factors such as:

  • Atom economy
  • Waste generation
  • Energy requirements
  • Safety considerations
  • Renewability of resources

The condensation approach using methanol as a uniform solvent offers advantages in terms of potential solvent recycling. Additionally, when the reaction by-products are environmentally benign (such as carbon dioxide and nitrogen) or recyclable (such as sodium chloride), the overall environmental impact is reduced.

Applications and Derivatization

Pharmaceutical Applications

This compound derivatives exhibit diverse biological activities with significant pharmaceutical potential:

  • Anti-inflammatory properties: Certain derivatives demonstrate excellent anti-inflammatory activity coupled with favorable pharmacokinetic profiles, including good bioavailability, solubility, and cell membrane permeability.

  • Anti-tumor effects: Hydrazine derivatives can inhibit enzymes involved in tumor promotion, such as ornithine decarboxylase (ODC), which plays a crucial role in cell proliferation processes.

  • Anti-microbial activity: Some derivatives display promising activity against various microbial pathogens, enhancing their potential as leads for anti-infective drug development.

As Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of various heterocyclic structures and complex molecules:

  • Triazole and tetrazole synthesis: The hydrazine moiety can participate in cycloaddition reactions to construct nitrogen-rich heterocycles.

  • Peptide modifications: The reactive nitrogen atoms enable incorporation into peptide structures, creating modified peptides with altered properties.

  • Hydrazone formation: Reaction with carbonyl compounds generates hydrazones, which serve as versatile intermediates for further transformations.

Material Science Applications

Beyond pharmaceutical applications, tert-butyl 2-cyclohexylhydrazinecarboxylate finds utility in materials science:

  • Polymer additives: The compound can enhance polymer strength and modify material properties.

  • Surface modifications: Hydrazine-containing compounds can facilitate surface functionalization of various materials.

  • Coordination chemistry: The compound's ability to act as a ligand for metal complexes opens possibilities for catalytic and materials applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound oxides.

    Reduction: Cyclohexyl hydrazine derivatives.

    Substitution: Substituted cyclohexyl hydrazinecarboxylates.

Scientific Research Applications

Cyclohexyl hydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohexyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : Replacing bromide with iodide in LIMK inhibitors (e.g., Compound 22) doubled enzymatic potency, underscoring the role of halogens in enhancing binding affinity .
  • Ring Systems : LASSBio-294, which incorporates a 1,3-benzodioxole subunit, exhibits superior analgesic activity compared to simpler cyclohexyl hydrazine derivatives, likely due to improved electronic interactions with biological targets .

Stereochemical Influence on Activity

Cyclohexyl-containing compounds exhibit marked stereochemical dependencies. For example:

  • (R,R)-1,2-Cyclohexyl linkers (Compounds 25–26) show selective inhibition of LIMK1 over LIMK2.
  • (S,S)-1,2-Cyclohexyl linkers (Compounds 23–24) display higher potency toward LIMK2 . This stereospecificity highlights the importance of spatial arrangement in drug design, where minor conformational changes drastically alter target selectivity.

Physicochemical Properties

Table 2: Physical Properties of Cyclohexyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Source
Cyclohexylhydrazine HCl C₆H₁₃ClN₂ 150.65 110–114 -
Cyclohexanone hydrazone C₆H₁₂N₂ 112.17 Not reported -
Cyclohexyl cyclohexanoate C₁₃H₂₂O₂ 210.31 Not reported Not reported

Observations :

  • Cyclohexylhydrazine hydrochloride has a higher molecular weight and melting point compared to non-ionic derivatives like cyclohexanone hydrazone, reflecting ionic character’s impact on crystallinity .
  • Cyclohexyl esters (e.g., cyclohexyl cyclohexanoate) exhibit greater lipophilicity, aligning with their use in polymer resists and organic synthesis .

Functional Group Comparisons

  • Hydrazinecarboxylates vs. Acylhydrazones : Cyclohexyl-N-acylhydrazones () show enhanced bioactivity over simpler hydrazinecarboxylates, likely due to additional hydrogen-bonding motifs from the acyl group.
  • Cyclohexyl vs. Phenyl Substituents: In organometallic resists, cyclohexyl and phenyl groups exhibit comparable lithographic performance despite differences in electronic properties, suggesting steric bulk dominates in this context .

Q & A

Q. What are the key synthetic methodologies for preparing cyclohexyl hydrazinecarboxylate derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or coordination chemistry. For example:

  • Procedure A : Reaction of cyclohexyl hydrazine with carbonylating agents (e.g., chloroformates) under inert atmospheres (N₂/Ar) at 0–25°C yields hydrazinecarboxylates. Yields improve with slow addition of reagents and pH control (4–6) to minimize side reactions .
  • Procedure B : Alkylation of hydrazinecarboxylates using n-BuLi and alkyl halides in THF at −78°C, followed by flash chromatography (e.g., 10% EtOAc/Hexanes), achieves 61–83% yields. Critical parameters include stoichiometric control of n-BuLi and maintaining low temperatures to prevent decomposition .

Table 1 : Representative Synthesis Conditions and Yields

DerivativeReagentsSolventTemp.YieldRef.
tert-Butyl 2-(Cyclohexyl)hydrazinecarboxylateCyclohexyl hydrazine, tert-butyl chloroformateTHF0°C88%
2-Benzyl derivativesBenzyl bromide, n-BuLiTHF−78°C61–83%

Q. How can researchers characterize this compound derivatives, and what analytical techniques are most reliable?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) confirm structure via characteristic peaks:
  • tert-Butyl group : δ ~1.41 ppm (singlet, 9H).
  • Cyclohexyl protons : δ ~1.0–2.2 ppm (multiplet, 10–12H) .
    • X-Ray Crystallography : Resolves coordination geometries in metal-organic frameworks (MOFs), revealing 2D-sheet structures with hydrazinecarboxylate ligands .
    • Melting Point Analysis : Derivatives like tert-butyl this compound exhibit mp 124–126°C, correlating with purity .

Q. What are the stability challenges for this compound derivatives, and how should they be stored?

  • Decomposition Risks : Electrophilic substituents (e.g., nitro groups) accelerate decomposition under ambient conditions, as observed in 2-(4-nitrophenyl)hydrazinecarboxylate via ¹H NMR .
  • Storage Recommendations : Store at −20°C under inert gas (Ar) in amber vials. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

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